2-(aminomethyl)-6-fluoroaniline
Description
2-(Aminomethyl)-6-fluoroaniline, with the CAS number 1315180-01-8 for its hydrochloride salt, is an ortho-substituted fluoroaniline (B8554772). bldpharm.com Its structure, featuring an aniline (B41778) core substituted with a fluorine atom and an aminomethyl group in the 2 and 6 positions, respectively, makes it a molecule of significant interest for constructing complex chemical architectures. The precise arrangement of these functional groups dictates its reactivity and potential applications.
Table 1: Compound Identifiers for this compound Hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1315180-01-8 |
| Molecular Formula | C₇H₁₀ClFN₂ |
| Molecular Weight | 176.62 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N)CN |
The chemistry of this compound is best understood by first examining its parent classes: fluorinated anilines and ortho-substituted anilines. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. mdpi.com In anilines, a fluorine substituent modulates the basicity of the amino group and can influence the regioselectivity of further reactions. bldpharm.com
Anilines are a foundational structure in a vast array of chemicals. researchgate.net The amino group is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions. This inherent reactivity presents a significant challenge for chemists aiming to synthesize purely ortho-substituted products, as para-substitution is often a competing and thermodynamically favored pathway. google.com
To achieve specific ortho-functionalization, synthetic chemists have developed numerous strategies:
Directed Ortho Metalation (DoM): This involves converting the aniline's amino group into a directing group (like a carbamate) that can direct a metalating agent (typically an organolithium reagent) to the adjacent ortho position. researchgate.net
Use of Blocking Groups: A bulky group can be temporarily placed at the para-position to prevent reaction at that site, forcing substitution to occur at the ortho-positions.
Strategic Synthesis from Precursors: Building the desired substitution pattern from a different starting material is a common approach. For instance, the synthesis of 2-bromo-6-fluoroaniline (B133542), a related compound, can start from o-fluoroaniline. google.com However, direct bromination leads to a mixture of ortho and para isomers. google.com A more sophisticated, multi-step route involves protecting the amino group, performing other transformations, and then introducing the bromine, highlighting the intricate planning required for such syntheses. google.com Another patented method for creating 2-bromo-6-fluoroaniline involves the sulfonation of 2-fluoroaniline (B146934), followed by bromination and then a high-temperature desulfonation step. bldpharm.com
These synthetic hurdles underscore the value of having a pre-formed, purely ortho-substituted building block like this compound readily available.
Table 2: Physical Properties of Related Fluoroanilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | 171-173 |
A specific publication detailing the initial synthesis or discovery of this compound is not prominent in the available academic literature. Its emergence is more likely a consequence of the increasing demand in modern synthetic chemistry, particularly for drug discovery, for highly specialized and complex molecular scaffolds.
The development of this compound can be seen as a response to the synthetic challenges outlined previously. Instead of performing a multi-step, potentially low-yielding synthesis to create the 1,2,3-substitution pattern on an aniline ring, researchers can purchase or prepare a versatile building block where the desired regiochemistry is already established. The presence of two distinct amino groups—a primary aromatic amine and a primary benzylic amine—along with a fluorine atom, offers multiple, orthogonal handles for subsequent chemical transformations. This allows for its strategic incorporation into larger molecules with a high degree of control. Its availability from various chemical suppliers points to its established utility as a ready-made intermediate. bldpharm.com
While the primary documented use of this compound is as a precursor in the synthesis of biologically active molecules, its chemical structure suggests potential utility in other fields of chemical research, though specific examples in the literature are scarce.
From a fundamental chemical perspective, the molecule's significance lies in its potential as a bidentate ligand in coordination chemistry and catalysis. The two nitrogen atoms are positioned to potentially chelate to a metal center, forming a stable six-membered ring. The electronic properties of such a ligand would be tuned by the electron-withdrawing fluorine atom on the aromatic ring. This could influence the catalytic activity of the resulting metal complex. Research into bifunctional heterogeneous catalysts, for example, often involves molecules with multiple functional groups that can participate in cascade reactions, such as the synthesis of 2'-aminochalcones. researchgate.net
Furthermore, diamines are common monomers in polymer science for the synthesis of polyamides and polyimines. The specific geometry and reactivity of this compound could, in principle, be exploited to create novel polymers with unique thermal or structural properties. However, at present, dedicated academic research focusing on these non-biological applications of this compound is not widely reported, representing an area open for future investigation.
Properties
CAS No. |
1314932-58-5 |
|---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.2 |
Purity |
85 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Aminomethyl 6 Fluoroaniline and Analogues
De Novo Synthesis Strategies from Fundamental Precursors
The creation of 2-(aminomethyl)-6-fluoroaniline from simple, fundamental chemical building blocks involves intricate multi-step processes. These strategies are designed to construct the target molecule's core structure by forming new carbon-carbon and carbon-heteroatom bonds.
Multi-Step Linear Approaches for Primary Amine Formation
Linear synthesis represents a classical and stepwise approach to building molecular complexity. For this compound, a plausible linear sequence begins with a readily available starting material like 2-fluoroaniline (B146934). The synthesis is carefully planned to introduce the required functional groups in a specific order to avoid unwanted side reactions and ensure regiochemical control.
A representative, though not exhaustive, linear pathway could involve the following key transformations:
Protection of the Aniline (B41778): The highly reactive amino group of 2-fluoroaniline is first protected to prevent it from interfering with subsequent reactions. Acetylation with acetyl chloride is a common method to form an amide. google.com
Directed Ortho-Bromination: With the directing effect of the protected amino group and the fluorine atom, the aromatic ring can be selectively brominated at the C6 position (ortho to the fluorine and meta to the protected amino group) to yield an intermediate like N-(2-bromo-6-fluorophenyl)acetamide.
Introduction of the One-Carbon Moiety: The bromine atom serves as a handle for introducing the precursor to the aminomethyl group. A common method is the Rosenmund-von Braun reaction, where the aryl bromide is displaced by a cyanide group using copper(I) cyanide, yielding N-(2-cyano-6-fluorophenyl)acetamide.
Simultaneous Reduction and Deprotection: In the final step, a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) can be used. This reagent will concurrently reduce the nitrile group to a primary amine (-CH2NH2) and the protecting amide group back to the aniline (-NH2), yielding the final product, this compound. youtube.comyoutube.com
Alternative starting materials, such as 2-bromo-6-fluorobenzoic acid, could also be employed, though this route may involve the use of hazardous reagents like sodium azide (B81097) in a Curtius or Schmidt rearrangement to form the aniline. google.com Another approach starts with 2-fluoroaniline, which undergoes sulfonation, followed by bromination, and finally a desulfonation step to produce 2-bromo-6-fluoroaniline (B133542), a key intermediate. wipo.int
Convergent Synthesis Designs Leveraging Aromatic Scaffolds
A Fluorinated Aniline Nucleophile: A derivative of 2-fluoroaniline, such as 2-lithio-6-fluoroaniline (generated in situ from 2-bromo-6-fluoroaniline and an organolithium reagent), could act as the nucleophilic aromatic scaffold.
An Aminomethyl Electrophile: A synthon for the "-CH2NH2" group, such as a protected form of formaldehyde (B43269) or a halo-methylamine derivative.
Optimization of Reaction Conditions for Yield and Purity in Bench-Scale and Scalable Preparations
Optimizing reaction conditions is critical for maximizing product yield and purity, both in laboratory research and for larger-scale industrial production. nih.gov Key parameters that are frequently adjusted include catalysts, solvents, temperature, and reaction time.
For steps involving the formation of the fluoroaromatic core, such as Sandmeyer-type reactions or nucleophilic aromatic substitution (SNAr), the choice of catalyst and solvent is paramount. acs.orgcore.ac.uk Copper(I) catalysts are often employed in fluorination and cyanation reactions. acs.org Solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are common, and temperature control is crucial to manage exothermic reactions and minimize side-product formation. nih.govnih.gov For large-scale preparations, factors such as the cost and safety of reagents and solvents, as well as the ease of product isolation and purification, become critical considerations. organic-chemistry.org For instance, developing methods that avoid explosive reagents like sodium azide or reduce the use of large quantities of hazardous solvents is a key goal in process chemistry. google.com
Functional Group Interconversions Towards the Aminomethyl Moiety
These synthetic routes begin with an aromatic scaffold that already contains the 2-amino-6-fluoro substitution pattern. The primary focus is the selective creation of the aminomethyl group (-CH2NH2) from a suitable precursor functional group at the C2 position.
Reductive Amination of Aldehyde/Ketone Precursors
Reductive amination is a highly versatile and widely used method for forming amines. organic-chemistry.org This process involves the reaction of a carbonyl compound with an amine source, followed by the reduction of the intermediate imine.
To synthesize this compound via this route, one would start with 2-formyl-6-fluoroaniline (an aldehyde). The key steps are:
Imine Formation: The aldehyde is reacted with a source of ammonia (B1221849), such as aqueous ammonia or ammonium (B1175870) formate, to form an intermediate imine. ias.ac.in
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. It is crucial to use a reducing agent that selectively reduces the imine without affecting the aromatic ring or other functional groups. organic-chemistry.org Common reagents for this step include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. ias.ac.inkoreascience.kr
This method is often performed as a "one-pot" reaction where the aldehyde, ammonia source, and reducing agent are all combined. ias.ac.in The direct reductive amination of ketones to produce primary amines using catalysts like Cp*Ir complexes has also been demonstrated, showcasing the advanced catalytic systems available for this transformation. organic-chemistry.org
Nitrile Reduction Pathways to Aminomethyl Groups
The reduction of a nitrile (cyano group, -C≡N) is a direct and reliable method for synthesizing primary amines, including benzylamines. youtube.comwikipedia.org This pathway starts with 2-cyano-6-fluoroaniline , which can be prepared from the corresponding 2-bromo-6-fluoroaniline via a nucleophilic substitution with a cyanide salt.
The nitrile group is then reduced to a primary aminomethyl group (-CH2NH2). This transformation effectively adds a -CH2- unit between the aromatic ring and the nitrogen atom. youtube.com Several powerful reducing agents can accomplish this:
Lithium Aluminum Hydride (LiAlH4): This is a highly effective, albeit non-selective, reagent for nitrile reduction. It is typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H2) under pressure in the presence of a metal catalyst. Raney Nickel is a classic choice for this reduction. This approach is often considered "greener" than using metal hydrides. wikipedia.org
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or ammonia borane, can also be used for nitrile reduction, sometimes offering better functional group tolerance. organic-chemistry.org
The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Interactive Data Tables
Table 1: Comparison of Common Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Selectivity Notes |
| Lithium Aluminum Hydride (LiAlH4) | THF or Et2O, 0°C to reflux | Highly reactive; will also reduce esters, amides, and carboxylic acids. |
| Catalytic Hydrogenation (H2) | Raney Ni, Rh/Al2O3, or Pd/C; high pressure H2; alcohol solvent | Can also reduce alkenes/alkynes and nitro groups. May require harsh conditions. |
| Ammonia Borane (NH3BH3) | Thermal conditions, often without a catalyst | Environmentally benign, tolerant of many functional groups. organic-chemistry.org |
| Diisopropylaminoborane | Catalytic LiBH4, THF | Reduces a variety of nitriles; can be selective in the presence of unconjugated alkenes. organic-chemistry.org |
Table 2: Overview of Reductive Amination Conditions for Aldehydes
| Reducing System | Amine Source | Typical Conditions |
| NaBH4 | Aqueous Ammonia | Methanol (B129727) solvent, room temperature. ias.ac.in |
| NaBH3CN | Ammonium Acetate | Methanol solvent, pH control often required. |
| H2, Pd/C | Ammonia | Methanol or Ethanol solvent, H2 pressure. |
| Phenylsilane, Bu2SnCl2 | Anilines | Dichloromethane solvent. Suitable for secondary amines. |
| Cp*Ir catalyst | Ammonium Formate | Transfer hydrogenation conditions; effective for primary amines from ketones. organic-chemistry.org |
Strategies for Introducing the Aminomethyl Functionality onto Fluoroaniline (B8554772) Ring Systems
The introduction of an aminomethyl group (-CH₂NH₂) onto a fluoroaniline ring is a key synthetic challenge. The primary method for achieving this transformation is through aminomethylation reactions, most notably the Mannich reaction. adichemistry.comorganic-chemistry.org This reaction involves the condensation of a compound containing an active hydrogen atom with an aldehyde (typically formaldehyde) and a primary or secondary amine. organic-chemistry.orgbyjus.com In the context of fluoroanilines, the aromatic ring itself serves as the nucleophile, attacking a pre-formed electrophile known as the Eschenmoser salt or a related iminium ion. adichemistry.com
Alternative strategies, though less direct, could involve the reduction of a cyanated fluoroaniline or the conversion of a hydroxymethyl group to an aminomethyl group. However, the Mannich reaction remains a more convergent and widely applied method for direct aminomethylation of electron-rich aromatic systems like anilines.
Catalytic Approaches in the Synthesis of this compound Derivatives
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like this compound derivatives.
Transition Metal-Catalyzed Coupling Reactions
While direct synthesis of this compound via cross-coupling is not commonly reported, transition metal-catalyzed reactions are instrumental in building the necessary precursors. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions could be employed to functionalize a di-halogenated fluoroaniline. A plausible synthetic route could start with a molecule like 2,6-difluoroaniline (B139000) or 2-bromo-6-fluoroaniline. One halogen could be selectively replaced using a coupling reaction, while the other is converted to or replaced by an aminomethyl precursor.
Furthermore, palladium catalysis is crucial for C-N bond formation (Buchwald-Hartwig amination), which could be used to construct the aniline moiety itself from a suitably substituted fluorinated aromatic precursor. The development of ligands for homogeneous catalysis often involves aniline derivatives, highlighting the synergy between catalyst development and the synthesis of these compounds. wikipedia.org
Table 1: Potential Transition Metal-Catalyzed Reactions in the Synthesis of Fluoroaniline Derivatives
| Reaction Name | Catalyst/Reagents | Potential Application in Synthesis |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Coupling of a fluorinated aryl halide with a boronic acid derivative. |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Coupling of a fluorinated aryl halide with a terminal alkyne. |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base | Formation of the aniline C-N bond from an aryl halide. |
| Cyanation | Pd or Ni catalyst, Cyanide source (e.g., Zn(CN)₂) | Introduction of a nitrile group for subsequent reduction to an aminomethyl group. |
Organocatalytic Methods for Selective Functionalization
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. In the context of synthesizing derivatives of this compound, organocatalysts, particularly those based on amino acids like proline, can be used to control the stereochemistry of Mannich reactions. wikipedia.orglibretexts.org
When a prochiral ketone or aldehyde is used in a Mannich reaction with a fluoroaniline, a chiral organocatalyst can direct the formation of one enantiomer of the product over the other. wikipedia.orgyoutube.com The catalyst typically works by forming a nucleophilic enamine intermediate with the carbonyl compound, which then attacks the iminium ion in a stereocontrolled manner. libretexts.org This approach is particularly valuable for creating chiral β-amino carbonyl compounds, which are versatile synthetic intermediates. wikipedia.org The development of organocatalytic methods for direct, enantioselective fluorination of aldehydes also highlights the potential for creating complex chiral fluorinated molecules. princeton.edu
Mannich Reaction-Based Synthesis of Aminomethyl Anilines
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons. byjus.com This three-component reaction involves an aldehyde, a primary or secondary amine, and a carbon-based nucleophile. wikipedia.org In the synthesis of aminomethyl anilines, the electron-rich aromatic ring of the aniline acts as the nucleophile. adichemistry.com
Regioselectivity and Scope of Mannich Reactions with Fluoroanilines
The regioselectivity of the Mannich reaction on a substituted aniline, such as a fluoroaniline, is governed by the electronic and steric effects of the substituents on the ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. The fluorine atom is a deactivating group due to its inductive effect but is also an ortho-, para-director due to resonance.
In a substrate like 2-fluoroaniline, the amino group strongly activates the para-position (position 4) and the other ortho-position (position 6). The fluorine at position 2 will sterically hinder attack at position 6. Therefore, the electrophilic attack of the iminium ion is most likely to occur at the para-position (position 4) relative to the amino group. To achieve substitution at the desired 2-position of an aniline, one would typically need to start with a precursor where the desired substitution pattern is already established or where other positions are blocked. For example, starting with 3-fluoroaniline (B1664137) could potentially yield 4-(aminomethyl)-3-fluoroaniline. The regioselectivity can sometimes be influenced by reaction conditions, such as temperature and the specific aminomethylation reagent used. researchgate.net
Mechanistic Considerations of Mannich Adduct Formation
The mechanism of the Mannich reaction proceeds in two main stages. byjus.com
Formation of the Iminium Ion: The reaction begins with the nucleophilic addition of the amine to the carbonyl group of the aldehyde (commonly formaldehyde). This is followed by dehydration under acidic conditions to form a highly electrophilic species known as the iminium ion (also referred to as an Eschenmoser salt precursor). adichemistry.comyoutube.com
Electrophilic Aromatic Substitution: The electron-rich fluoroaniline ring then acts as a nucleophile, attacking the carbon of the iminium ion. libretexts.orgyoutube.com This step is a classic electrophilic aromatic substitution. The aromaticity of the ring is subsequently restored by the loss of a proton from the position of attack, yielding the final aminomethylated fluoroaniline product.
Chemical Reactivity and Mechanistic Studies of 2 Aminomethyl 6 Fluoroaniline
Reactivity of the Primary Amine and Aminomethyl Functional Groups
The presence of two distinct amine functionalities, a primary aromatic amine and a primary benzylic amine, imparts a rich and varied reactivity to 2-(aminomethyl)-6-fluoroaniline. These groups can undergo a suite of reactions, including nucleophilic attacks and cyclizations, leading to a wide array of derivatives.
Nucleophilic Reactivity and Derivatization Reactions (e.g., Acylation, Alkylation, Condensation)
Both the primary aromatic amine and the aminomethyl group are nucleophilic and can readily participate in various derivatization reactions.
Acylation: The amine groups can be acylated using acylating agents such as acid chlorides or anhydrides. For instance, the acetylation of aminomethyl groups on isoflavone (B191592) derivatives has been reported to proceed in acetic anhydride (B1165640) in the presence of potassium acetate. masterorganicchemistry.com This suggests that similar conditions could be employed for the acylation of one or both amine groups in this compound, yielding the corresponding amides. The relative reactivity of the two amine groups would likely depend on steric hindrance and electronic effects, with the less hindered aminomethyl group potentially reacting more readily. The primary aromatic amine's reactivity can be attenuated by the electron-withdrawing effect of the fluorine atom.
Alkylation: The nucleophilic character of the amine groups also allows for alkylation reactions. For example, a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) has been successfully demonstrated on a large scale. nih.gov This highlights the potential for the primary amine of this compound to undergo similar N-alkylation reactions. The aminomethyl group is also susceptible to alkylation, and the specific conditions would determine the extent of mono- or di-alkylation at each nitrogen atom.
Condensation Reactions: The primary amine groups can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically acid-catalyzed and proceed through a hemiaminal intermediate followed by the elimination of water. jchemlett.com The formation of such imine derivatives from this compound would provide a versatile handle for further synthetic transformations. Efficient condensation of aldehydes with amines has been reported to occur in a water suspension medium, offering an environmentally friendly approach. rsc.org
| Reaction Type | Reagents and Conditions | Expected Product Type |
| Acylation | Acetic anhydride, potassium acetate | Acetamide derivative |
| Alkylation | Alkyl halide, base | N-alkylated derivative |
| Condensation | Aldehyde/Ketone, acid catalyst | Imine (Schiff base) derivative |
Cyclization Reactions Involving Adjacent Amine and Aminomethyl Moieties for Heterocycle Formation (e.g., Quinazolines)
The ortho-disposition of the primary amine and aminomethyl groups on the benzene (B151609) ring provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems, most notably quinazolines. Quinazolines are a class of compounds with significant biological and pharmacological properties. researchgate.net
Several synthetic strategies for quinazolines utilize precursors structurally similar to this compound. One common approach involves the reaction of 2-aminobenzylamines with various electrophiles. For instance, an efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leads to a wide range of 2-substituted quinazolines. organic-chemistry.org Similarly, the acceptorless dehydrogenative coupling of 2-aminobenzylamine with alcohols or nitriles, catalyzed by nickel complexes, provides access to quinazoline (B50416) derivatives. organic-chemistry.org
A metal-free approach for the synthesis of 2-substituted quinazolines involves the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen, catalyzed by salicylic (B10762653) acid derivatives. frontiersin.org These methods suggest that this compound could be a suitable substrate for the synthesis of 6-fluoro-substituted quinazolines. The reaction would likely proceed through the initial formation of an imine or a related intermediate, followed by intramolecular cyclization and subsequent aromatization. A mild, o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes also provides a facile route to diversely substituted quinazolines and 3,4-dihydroquinazolines. cdnsciencepub.com
| Method | Key Reagents | Catalyst | Product Type |
| Cascade Reaction | Aldehydes | Copper | 2-Substituted Quinazolines |
| Dehydrogenative Coupling | Alcohols, Nitriles | Nickel | Quinazolines |
| Oxidative Condensation | Benzylamines | Salicylic Acid | 2-Arylquinazolines |
| Tandem Reaction | Aldehydes | o-Iodoxybenzoic Acid (IBX) | Quinazolines/Dihydroquinazolines |
Formation of Schiff Bases and Related Imine Derivatives
As mentioned in the context of condensation reactions, the primary amine groups of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond. jchemlett.com This reaction is typically reversible and acid-catalyzed. youtube.comyoutube.com The formation of a Schiff base from either the aromatic or the aminomethyl group would introduce a new functional handle for further synthetic modifications.
Reactivity of the Fluoro-Substituted Aromatic Ring
The fluorine atom on the aromatic ring significantly influences the reactivity of the benzene nucleus towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring direct the incoming electrophile to specific positions. The amino (-NH2) group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring through resonance. byjus.comuci.edu The aminomethyl (-CH2NH2) group is also generally considered to be an ortho, para-director. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
When multiple substituents are present, the directing effect is typically controlled by the most strongly activating group. chemicalforums.com In the case of this compound, the primary amino group is the most powerful activating and directing group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group. The position para to the amino group (position 4) is sterically more accessible than the ortho position (position 3), which is flanked by the aminomethyl group. The other ortho position (position 5) is also a potential site for substitution.
However, under strongly acidic conditions, such as those often used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.com The anilinium ion is a strongly deactivating and meta-directing group. This can lead to a mixture of products, with some substitution occurring at the meta position relative to the original amino group. For instance, the nitration of aniline (B41778) can yield a significant amount of the meta-substituted product. byjus.comulisboa.pt Therefore, the regioselectivity of electrophilic substitution on this compound will be highly dependent on the reaction conditions, particularly the acidity of the medium.
| Reaction | Conditions | Major Product(s) | Rationale |
| Halogenation | Mild | 4-Halo and/or 5-Halo derivative | -NH2 is the strongest activating and o,p-directing group. |
| Nitration | Mild | 4-Nitro and/or 5-Nitro derivative | -NH2 directs o,p. |
| Nitration | Strongly Acidic | Mixture of products, including meta-substituted | Protonation of -NH2 to -NH3+ (m-director). |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Nucleus
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group. wikipedia.org The fluorine atom is an excellent leaving group in SNAr reactions, often more so than other halogens, because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comwikipedia.org
For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.org
In this compound, the amino and aminomethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, under normal conditions, SNAr reactions are unlikely to occur. However, if the aromatic ring were to be modified with strong electron-withdrawing groups, such as nitro groups, at the positions ortho or para to the fluorine atom, then nucleophilic substitution of the fluorine would become feasible. For example, the nucleophilic aromatic displacement of fluoride (B91410) in nitro-activated derivatives is a common synthetic strategy. mdpi.com Furthermore, methods for the nucleophilic defluorination of unactivated fluoroarenes enabled by photoredox catalysis have been developed, which could potentially be applied to this system. nih.gov
Directed Ortho-Metalation and Lithiation Pathways in Synthesis
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org This process generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org
In the case of this compound, the molecule possesses two potential directing metalation groups: the aminomethyl group and the fluorine atom. The aminomethyl group, particularly when derivatized to a tertiary amine or an amide, is a potent DMG. wikipedia.org Similarly, the fluorine atom, while considered a moderate DMG, is known to be one of the most powerful directing groups for metalation when using lithium dialkylamide bases. organic-chemistry.orgresearchgate.net
The presence of these two groups on the aniline ring dictates the possible lithiation pathways. The reaction of an N-protected derivative of this compound with a strong lithium base would likely lead to deprotonation at one of the positions ortho to either the DMG-derivatized aminomethyl group or the fluorine atom. The relative directing ability of the functional groups present on the ring determines the ultimate regioselectivity of the metalation. harvard.edu For instance, the N-protected aminomethyl group would strongly direct lithiation to the C1 position, while the fluorine atom would direct towards the C5 position. Competition between these directing effects would depend on the specific N-protecting group and the reaction conditions employed.
The table below summarizes various directing metalation groups and their relative strengths, which is crucial for predicting the outcome of DoM reactions. harvard.edu
| Directing Metalation Group (DMG) Strength | Examples |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -CH=NR |
| Moderate | -OCH₃, -NR₂, -F, -CF₃ |
| Weak | -CH₂NR₂, -Cl, -S-Alkyl |
This table provides a generalized hierarchy of directing metalation group (DMG) effectiveness in ortho-lithiation reactions.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the chemical transformations involving this compound is fundamental for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic applications. This involves identifying key reaction intermediates, determining kinetic and thermodynamic parameters, and comprehending the electronic and steric influence of substituents like the fluorine atom.
The direct observation and characterization of reaction intermediates are often challenging due to their high reactivity and short lifetimes. nih.gov For transformations involving this compound, key intermediates would include the aryllithium species generated during directed ortho-metalation. Characterization of such organometallic intermediates can sometimes be achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide structural information on the lithiated species in solution. nih.gov
In addition to metalated intermediates, related 7-hydroxyisoflavone (B191432) structures bearing 6-(aminomethyl) groups have been shown to thermally generate highly reactive ortho-quinone methide intermediates. researchgate.net These intermediates can be trapped in situ through Diels-Alder reactions or Michael additions to confirm their formation. researchgate.net Given the structural similarities, it is plausible that derivatives of this compound could undergo analogous transformations to form transient, reactive species. The study of such elusive intermediates often relies on a combination of spectroscopic methods (e.g., IR, MS) and chemical trapping experiments to deduce their structure and role in the reaction mechanism. nih.gov
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the determination of these parameters is crucial for a comprehensive mechanistic understanding.
Kinetic studies focus on reaction rates, providing insight into the energy of the transition state and the influence of factors like concentration, temperature, and catalysts. This data helps in elucidating the sequence of elementary steps in a reaction mechanism.
Thermodynamic studies evaluate the energy differences between reactants and products, determining the feasibility and position of equilibrium for a given transformation.
These parameters are typically determined experimentally using various analytical techniques, as outlined in the table below.
| Parameter | Significance | Common Experimental Techniques |
| Kinetics (Rate Constant, Activation Energy) | Describes the speed of a reaction and its sensitivity to temperature. | Spectroscopic monitoring (UV-Vis, NMR, IR), Chromatography (GC, HPLC), Reaction Calorimetry. |
| Thermodynamics (Enthalpy, Entropy, Gibbs Free Energy) | Determines the spontaneity and equilibrium position of a reaction. | Calorimetry (Isothermal Titration Calorimetry, Differential Scanning Calorimetry), Equilibrium constant determination via concentration measurements. |
This table outlines the key parameters in reaction mechanism studies and the common methods used for their determination.
The fluorine substituent at the C6 position exerts a profound influence on the chemical reactivity of this compound. Its effects are primarily electronic, stemming from its high electronegativity.
The primary influence of the fluorine atom is its strong inductive electron-withdrawing effect. This effect increases the acidity of the aromatic protons, particularly those ortho and para to it, thereby facilitating deprotonation during metalation reactions. researchgate.net In the context of DoM, fluorine is recognized as a potent directing group, capable of controlling the regioselectivity of lithiation. researchgate.net Intramolecular competition experiments have shown that fluorine is one of the most effective directing groups, especially when using bases like lithium diisopropylamide (LDA). researchgate.net
Furthermore, the presence of fluorine can stabilize reaction intermediates. For example, in reactions proceeding through carbanionic intermediates, the electron-withdrawing nature of fluorine can delocalize the negative charge, lowering the energy of the intermediate and potentially affecting the reaction rate. nih.gov This stabilization effect was noted in Claisen condensations involving fluoromalonyl-CoA, where the fluorine substituent was found to stabilize the reactive enolate species. nih.gov Therefore, the fluorine atom in this compound not only directs synthetic transformations but also modulates the stability and reactivity of intermediates along the reaction pathway.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Aminomethyl 6 Fluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including 2-(aminomethyl)-6-fluoroaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.
Proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR are fundamental one-dimensional techniques that offer critical insights into the electronic environment of each respective nucleus.
¹H NMR: The proton NMR spectrum of a related compound, 4-fluoroaniline, shows signals for the aromatic protons and the amine protons. rsc.org In this compound, one would expect to see distinct signals for the aminomethyl protons and the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions. For instance, the aminomethyl protons would likely appear as a singlet, while the aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-fluoroaniline (B146934), the carbon atoms attached to the fluorine and amino groups show distinct chemical shifts. chemicalbook.com Similarly, in this compound, the carbon of the aminomethyl group and the six aromatic carbons would each produce a unique signal, with the carbon attached to the fluorine atom showing a characteristic shift and a coupling to the fluorine nucleus.
¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment and can be influenced by factors such as solvent and pH. biophysics.orgnih.gov The coupling between the fluorine nucleus and adjacent protons (³J(H,F)) and carbons (¹J(C,F), ²J(C,F), etc.) provides crucial connectivity information.
Table 1: Representative NMR Data for Fluoroaniline (B8554772) Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent |
| 4-Fluoroaniline | ¹H | 6.62 (dd), 6.89 (t) | J=8.6, 4.5; J=8.0 | CDCl₃ |
| ¹³C | 115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d) | J=22.4, J=7.6, J=2.0, J=235.2 | CDCl₃ | |
| 2-Fluoroaniline | ¹H | 3.68 (s, NH₂), 6.77 (d), 6.89 (t), 7.28 (t) | J=8.0, J=7.3, J=7.3 | CDCl₃ |
| ¹³C | 115.24, 118.76, 129.43, 146.59 | CDCl₃ |
Data sourced from a study on aniline (B41778) derivatives. rsc.org
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships within a molecule, simplifying complex spectra and enabling definitive structural assignments. epfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for the aminomethyl protons would correlate with the signal for the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²J(C,H) and ³J(C,H)). youtube.com This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the aminomethyl protons would show correlations to the aromatic carbons at positions 1 and 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. rsc.org Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of molecules.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound, HRMS would confirm its molecular formula (C₇H₉FN₂).
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.govunito.it In a typical experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For aromatic amines, characteristic fragmentation pathways often involve the loss of small neutral molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). ecut.edu.cn The fragmentation of this compound would likely involve cleavage of the aminomethyl group and fragmentation of the aromatic ring, with the fluorine atom influencing the observed fragmentation pathways.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. osti.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. elsevierpure.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic ring and the CH₂ group, the C-N stretching, and the C-F stretching vibrations. The positions and intensities of these bands can provide valuable information about the molecular structure.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.com It measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy could provide additional information about the vibrations of the aromatic ring and the carbon-fluorine bond.
Characterization of Functional Group Vibrations
Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. For this compound, these techniques can confirm the presence of the primary amine (-NH2), aminomethyl (-CH2-NH2), carbon-fluorine (C-F), and aromatic ring moieties.
The vibrational modes of aniline and its derivatives have been studied extensively. researchgate.net The key functional groups of this compound would exhibit characteristic absorption bands in an IR spectrum. The N-H stretching vibrations of the primary amine groups are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the aminomethyl group are found just below 3000 cm⁻¹. The C-F bond, known for its strong polarity, gives rise to a strong absorption band typically in the 1300-1000 cm⁻¹ range.
Detailed assignments can be made by comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). researchgate.net While specific experimental data for this compound is not publicly available, a table of expected vibrational frequencies can be compiled based on known data for similar substituted anilines. researchgate.netvscht.cz
Table 1: Expected Characteristic IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Aromatic Amine) | 3450 - 3350 | Medium-Weak |
| Asymmetric & Symmetric Stretch | N-H (Aliphatic Amine) | 3400 - 3300 | Medium-Weak |
| Stretch | Aromatic C-H | 3100 - 3000 | Medium |
| Asymmetric & Symmetric Stretch | Aliphatic C-H (-CH₂) | 2950 - 2850 | Medium |
| Scissoring | N-H | 1650 - 1580 | Medium-Strong |
| Ring Stretch | Aromatic C=C | 1600 - 1450 | Medium-Strong |
| Stretch | C-N | 1350 - 1250 | Medium |
| Stretch | C-F | 1300 - 1100 | Strong |
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in the molecular recognition, crystal packing, and physicochemical properties of compounds containing amine and fluorine groups. rsc.orgmdpi.com In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.
The presence of two amine groups (one aromatic, one aliphatic) provides multiple hydrogen bond donors (N-H), while the nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors. Organic fluorine is generally considered a weak hydrogen bond acceptor, but its participation in such interactions is well-documented, particularly when forced by molecular geometry or when stronger acceptors are absent. rsc.orgucla.edu
Several types of hydrogen bonds can be postulated for this molecule:
N-H···N: Intermolecular hydrogen bonds between the amine hydrogen of one molecule and the nitrogen of another.
N-H···F: Both intramolecular (between the ortho-aminomethyl N-H and the fluorine) and intermolecular hydrogen bonds are possible. Intramolecular N-H···F bonds can significantly influence the molecule's conformation. ucla.educonsensus.app
N-H···π: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor.
These interactions can be studied using various techniques. In solution, NMR spectroscopy can detect hydrogen bonding through changes in the chemical shift of the N-H protons, temperature-dependent measurements, and the observation of through-space scalar couplings (e.g., ¹hJNH,F). mdpi.comucla.edu In the solid state, X-ray crystallography provides definitive evidence and precise geometric parameters (distances and angles) of these interactions. nsf.gov
X-ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, a crystal structure analysis would provide invaluable information. nsf.govnih.gov It would confirm the substitution pattern on the benzene (B151609) ring and reveal the torsion angles that define the orientation of the aminomethyl group relative to the ring. Such an analysis is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. While the specific crystal structure of this compound is not reported in the Cambridge Structural Database (CSD), analysis of related fluoroaniline derivatives provides insight into the expected structural features. researchgate.netnih.gov
Conformational Analysis and Intermolecular Interactions in Crystal Lattices
The crystal lattice is a highly ordered, three-dimensional arrangement of molecules held together by a network of intermolecular forces. fiveable.mersc.org The analysis of this packing reveals how molecules recognize and interact with each other in the solid state. mdpi.com
In a hypothetical crystal of this compound, the conformation of the molecule would be a key feature. The rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds would determine the spatial disposition of the aminomethyl group. This conformation is often a compromise between minimizing steric hindrance and maximizing favorable intramolecular interactions, such as N-H···F hydrogen bonds. ucla.edu
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H | N | 2.8 - 3.2 | Primary structure-directing force |
| Hydrogen Bond | N-H | F | 2.7 - 3.1 | Influences conformation and packing |
| Weak Hydrogen Bond | C-H | F | 3.0 - 3.4 | Contributes to lattice stability |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes packing via dispersion forces |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Chiral Derivatives
Should the this compound scaffold be incorporated into a chiral molecule, chiroptical spectroscopic methods become essential for stereochemical analysis. mdpi.com Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. mdpi.comnih.gov
A chiral derivative of this compound could be created, for example, by reacting one of its amine groups with a chiral acid to form a chiral amide, or by introducing a stereocenter elsewhere in the molecule. The fluoro-substituted benzene ring acts as a chromophore, and its interaction with the chiral part of the molecule would give rise to a characteristic ECD spectrum.
The resulting ECD spectrum, with its pattern of positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration (its specific 3D arrangement). nih.gov By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (typically time-dependent DFT), the absolute configuration of the chiral derivative can be unambiguously assigned. nih.gov This combination of experimental and theoretical ECD is a powerful tool in modern stereochemistry, allowing for the structural elucidation of complex chiral molecules. mdpi.commdpi.com
Theoretical and Computational Chemistry of 2 Aminomethyl 6 Fluoroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(aminomethyl)-6-fluoroaniline, offering a detailed picture of its electronic landscape and inherent reactivity.
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of aromatic amines and their derivatives. For molecules structurally similar to this compound, such as various fluoroaniline (B8554772) isomers, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide reliable geometric parameters and vibrational frequencies. asianpubs.org
Computational studies on more complex, substituted anilines, such as 2-bromo-6-chloro-4-fluoroaniline, have also utilized DFT (B3LYP/6-31+G(d,p)) to determine optimized geometrical parameters. researchgate.net These studies demonstrate that the calculated bond lengths and angles are generally in good agreement with experimental data where available, underscoring the reliability of DFT for predicting the structural characteristics of such molecules. The presence of multiple substituents can lead to slight deviations from the ideal hexagonal geometry of the benzene (B151609) ring. researchgate.net
A theoretical analysis of this compound would likely involve optimizing the geometry to find the global minimum on the potential energy surface. This would include determining the rotational positions of the aminomethyl and amino groups to minimize steric hindrance and maximize favorable intramolecular interactions.
Table 1: Representative Calculated Geometrical Parameters for Substituted Anilines from DFT Studies
| Parameter | 2-Fluoroaniline (B146934) (B3LYP/aug-cc-pVTZ) umanitoba.ca | 2-bromo-6-chloro-4-fluoroaniline (B3LYP/6-31+G(d,p)) researchgate.net |
| C1-C2 Bond Length (Å) | ~1.39 | Varies with substitution |
| C-N Bond Length (Å) | Not specified | Not specified |
| C-F Bond Length (Å) | Not specified | Not specified |
| C-N-H Bond Angle (°) | Not specified | Not specified |
| Dihedral Angle (H-N-C-C) | ~36.7° | Not specified |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for predicting molecular orbitals and reactivity. wayne.edu While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide valuable benchmarks.
For aniline (B41778) and its derivatives, ab initio calculations have been used to analyze their structural and electronic properties. chemrxiv.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the electronic, optical, and reactive properties of a molecule. chemrxiv.org The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO acts as an electron acceptor, indicating susceptibility to nucleophilic attack. chemrxiv.org
In m-fluoroaniline, DFT studies have shown that the electrophilic and nucleophilic regions are primarily located on the fluorine and nitrogen atoms, respectively. chemrxiv.org For this compound, the presence of two basic nitrogen atoms and an electron-withdrawing fluorine atom would create a complex distribution of electron density. The HOMO is likely to have significant contributions from the amino groups and the aromatic ring, while the LUMO would be influenced by the electronegative fluorine atom. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.
Furthermore, reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity can be derived from the energies of the frontier molecular orbitals, providing a quantitative measure of the molecule's reactivity.
Conformational Analysis and Energy Landscapes
The presence of the flexible aminomethyl group in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and the associated energy landscape.
While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the full conformational space of flexible molecules. These methods are computationally less expensive and can simulate the motion of the molecule over time, providing insights into the accessible conformations and their relative populations.
For a molecule like this compound, MM and MD simulations would be invaluable for studying the rotation around the C-C bond of the aminomethyl group and the C-N bond of the aniline moiety. This would help in identifying the most stable conformers and the energy barriers between them. The results of such simulations can provide a dynamic picture of the molecule's behavior in different environments.
A key feature of the structure of this compound is the potential for intramolecular hydrogen bonding. The proximity of the amino and aminomethyl groups to the fluorine atom allows for the formation of N-H···F and potentially N-H···N hydrogen bonds.
Studies on related compounds, such as 2-fluoroaniline, have suggested the presence of a weak intramolecular N-H···F hydrogen bond, which can influence the conformation and stability of the molecule. umanitoba.ca In some substituted anilines, this interaction has been shown to affect the barrier to inversion of the amino group. umanitoba.ca Similarly, intramolecular hydrogen bonds are known to play a significant role in the structure and properties of other aromatic compounds. ucla.edursc.org
Table 2: Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Ring Size |
| -NH₂ | -CH₂NH₂ | 6-membered |
| -CH₂NH₂ | -NH₂ | 6-membered |
| -NH₂ | -F | 5-membered |
| -CH₂NH₂ | -F | 6-membered |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting various spectroscopic data, which serve as a fingerprint for the molecule.
Theoretical calculations of vibrational frequencies, typically performed using DFT methods, are crucial for assigning the bands observed in infrared (IR) and Raman spectra. For aniline derivatives, it has been shown that calculated frequencies, when appropriately scaled, show good correlation with experimental data. asianpubs.org The vibrational modes of this compound would include the characteristic N-H, C-H, C-N, and C-F stretching and bending vibrations, as well as the vibrations of the aromatic ring. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. While dedicated software can predict ¹H and ¹³C NMR spectra based on empirical data and algorithms nmrdb.org, quantum chemical calculations, particularly DFT, can provide more accurate predictions of chemical shifts, including for heteroatoms like ¹⁹F. mdpi.comspectrabase.com For 2-fluoroaniline and its metabolites, ¹⁹F NMR has been shown to be a sensitive technique. nih.gov The chemical shifts of the protons and carbons in this compound would be highly dependent on the electronic environment created by the substituents and any intramolecular interactions.
Finally, the prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-Vis absorption spectra. The calculated transitions correspond to the excitation of electrons from occupied to unoccupied molecular orbitals and provide insight into the electronic structure of the molecule. chemrxiv.org
Computational NMR and IR Spectral Prediction for Validation
Computational quantum chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the validation of experimental findings and for the assignment of spectral features to specific molecular motions and electronic environments.
Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost. researchgate.netvasp.at For a molecule like this compound, geometry optimization would typically be performed using a functional such as B3LYP with a basis set like 6-311+G(2d,p), which is known to provide reliable geometries for organic molecules. nih.govnih.gov
Following optimization, NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This method has proven effective in predicting ¹H and ¹³C NMR chemical shifts with good accuracy when compared to experimental data. nih.gov The predicted chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Similarly, IR spectra are predicted by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities. researchgate.net The N-H stretching vibrations in primary amines typically appear as two bands in the range of 3300-3500 cm⁻¹, while the C-N stretching in aromatic amines is found in the 1250-1335 cm⁻¹ region. orgchemboulder.com
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H (aromatic) | 6.8 - 7.3 |
| H (aminomethyl, CH₂) | ~3.8 |
| H (aminomethyl, NH₂) | ~1.5 |
| H (aniline, NH₂) | ~3.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (aromatic, C-F) | ~150-155 |
| C (aromatic, C-NH₂) | ~140-145 |
| C (aromatic, C-CH₂NH₂) | ~125-130 |
| C (aromatic) | ~115-125 |
| C (aminomethyl, CH₂) | ~45 |
Predicted IR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (aniline, asymmetric) | ~3450 |
| N-H Stretch (aniline, symmetric) | ~3360 |
| N-H Stretch (aminomethyl) | ~3300 |
| C-H Stretch (aromatic) | ~3050 |
| C-H Stretch (aliphatic) | ~2900 |
| N-H Bend (aniline) | ~1620 |
| C=C Stretch (aromatic) | ~1500-1600 |
| C-N Stretch (aromatic) | ~1280 |
| C-F Stretch | ~1200-1250 |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.
Transition State Characterization and Energy Barriers for Key Reactions
A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which is a critical factor in determining the reaction kinetics.
For this compound, a relevant reaction to study computationally would be a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring. The fluorine atom, being a good leaving group in SNAr reactions, would be a likely site for such a substitution. Computational methods can be used to model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate in SNAr), and the subsequent departure of the fluoride (B91410) ion.
The geometry of the transition state can be precisely located on the potential energy surface, and its structure can provide insights into the bonding changes occurring during the reaction. Vibrational frequency analysis of the transition state structure is used to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Hypothetical Energy Barriers for a Nucleophilic Aromatic Substitution Reaction
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |
| Step 1 | Formation of the Meisenheimer complex | 15 - 20 |
| Step 2 | Departure of the leaving group | 5 - 10 |
Applications of 2 Aminomethyl 6 Fluoroaniline and Its Derivatives in Synthetic Chemistry and Advanced Materials
Role in Supramolecular Chemistry and Self-Assembly
The unique structural characteristics of 2-(aminomethyl)-6-fluoroaniline, namely the presence of a primary amino group, a flexible aminomethyl group, and a fluorine substituent on the aromatic ring, make it a promising building block in the field of supramolecular chemistry and self-assembly. These features allow for the formation of ordered structures through non-covalent interactions.
Design of Hydrogen-Bonded Architectures
The aminomethyl and aniline (B41778) moieties of this compound and its derivatives are key to the formation of extensive hydrogen-bonded networks. The primary amine (-NH2) and the aminomethyl (-CH2NH2) groups can act as hydrogen bond donors, while the nitrogen atoms and the electronegative fluorine atom can serve as hydrogen bond acceptors.
The presence of fluorine can significantly influence the acidity of the N-H protons, which in turn affects the strength of the hydrogen bonds. Studies on related fluoro-substituted anilines have shown that fluorine substitution can enhance the ability of the adjacent amine to form strong N-H···N hydrogen bonds. nih.gov This suggests that derivatives of this compound could be engineered to create robust and predictable hydrogen-bonded architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The formation of intramolecular N-H···F hydrogen bonds has also been observed in some fluorinated anilinoquinazolines, which can influence the conformation of the molecule. nih.gov
Research on fluorinated (benzo[d]imidazol-2-yl)methanols has demonstrated that an increase in the number of fluorine atoms in the molecule leads to higher-dimensional hydrogen-bonded structures. mdpi.com This principle could be applied to derivatives of this compound to control the dimensionality of their self-assembled structures.
Creation of Host-Guest Systems
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Aniline and its derivatives have been shown to act as effective guests for various macrocyclic hosts, such as cucurbit[n]urils. sioc-journal.cn The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and hydrophobic interactions. mdpi.com
Derivatives of this compound are potential candidates for guest molecules in such systems. The aminomethyl group could be protonated to form a cationic guest that can be strongly bound within the negatively charged cavity of a suitable host. The fluorine atom and the substitution pattern on the aniline ring would influence the selectivity and strength of the host-guest interaction. The formation of such complexes can be used for applications in sensing, catalysis, and drug delivery. soton.ac.uknih.gov For instance, the encapsulation of a molecule within a host can alter its physical and chemical properties, which can be exploited for the controlled release of the guest molecule.
Advanced Optical and Electronic Material Applications (non-biological)
The electronic properties of this compound and its derivatives make them interesting candidates for the development of advanced optical and electronic materials. The aniline moiety is a well-known electroactive group, and the presence of the fluorine atom can be used to tune the electronic and photophysical properties of the resulting materials.
Development of Fluorescent Probes or Dyes for Material Science
Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. nih.gov The this compound scaffold can be chemically modified to create such probes. The primary amino group is a versatile functional handle that can be reacted with various fluorophores or receptor units.
For example, the amino group could be derivatized to incorporate a recognition element for a specific metal ion or small molecule. Binding of the target analyte to the receptor would then induce a change in the fluorescence of the attached fluorophore, allowing for the detection and quantification of the analyte. The synthesis of fluorescent probes based on other aniline derivatives has been reported, demonstrating the feasibility of this approach. mdpi.com The fluorine atom in the this compound core could further be used to fine-tune the photophysical properties of the probe, such as its excitation and emission wavelengths. mdpi.com
Components in Organic Semiconductors or Sensors
Organic semiconductors are carbon-based materials that exhibit semiconducting properties. They are of great interest for applications in flexible electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.com Aniline and its derivatives are common building blocks for conducting polymers and other organic semiconductors. researchgate.net
Polymers incorporating derivatives of this compound could potentially be synthesized through polymerization of the aniline monomer. The resulting polymer would be expected to have interesting electronic properties due to the conjugated polymer backbone. The fluorine substituent could enhance the stability and performance of the semiconductor by tuning its energy levels and influencing its solid-state packing. While specific examples of organic semiconductors based on this compound have not been reported, the general principles of designing organic semiconductors suggest that this compound could be a valuable building block in this field. mdpi.comnih.gov
The development of sensors based on these semiconducting materials is another potential application. The conductivity of the polymer could be modulated by the binding of specific analytes to the aminomethyl groups, leading to a measurable electrical signal.
Interactive Data Table: Potential Applications of this compound Derivatives
| Application Area | Key Functional Groups | Potential Role of this compound Derivative | Relevant Principles |
| Supramolecular Chemistry | -NH2, -CH2NH2, -F | Building block for self-assembled architectures. | Hydrogen bonding, host-guest interactions. |
| Fluorescent Probes | -NH2 (for derivatization), -F (for tuning) | Core scaffold for the synthesis of new fluorescent sensors. | Analyte recognition, fluorescence quenching/enhancement. |
| Organic Semiconductors | Aniline (electroactive), -F (for tuning) | Monomer for the synthesis of conducting polymers. | π-conjugation, charge transport. |
Environmental Pathways and Degradation Mechanisms Non Toxicological Focus
Photodegradation Pathways under Simulated Environmental Conditions
No studies have been identified that specifically examine the photodegradation of 2-(aminomethyl)-6-fluoroaniline. Research on other aniline (B41778) compounds suggests that photodegradation in the presence of sunlight could be a potential transformation pathway. For instance, studies on aniline itself have shown that it can undergo photodegradation in aqueous solutions, a process that can be influenced by the presence of photosensitizers. researchgate.netresearchgate.netnih.gov The introduction of a fluorine atom and an aminomethyl group to the aniline structure would likely influence the rate and products of photodegradation, but without specific experimental data, these effects remain unknown.
Chemical Degradation Mechanisms in Aquatic and Atmospheric Environments
Specific data on the chemical degradation of this compound in aquatic and atmospheric environments is not available.
In aquatic environments, hydrolysis is a potential degradation pathway for many organic chemicals. However, without experimental determination of the hydrolysis rate constant for this compound, its significance cannot be determined. The presence of the aminomethyl and fluoro- substituents would influence the electron density of the aromatic ring and the reactivity of the amino group, but the precise impact on hydrolysis is not documented.
In the atmosphere, the primary degradation mechanism for many volatile organic compounds is reaction with hydroxyl radicals (•OH). nih.govnih.gov The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound. For other amines, reaction with OH radicals is a significant removal process. nih.govnih.gov However, no studies have calculated or experimentally determined the rate constant for the reaction of this compound with hydroxyl radicals.
Biotransformation Pathways in Environmental Matrices (focused on chemical transformations, not ecological impact)
There is no available research on the biotransformation of this compound in environmental matrices such as soil or water. Studies on other fluorinated anilines, like 2-fluoroaniline (B146934), have been conducted in mammalian systems, identifying N-acetylation and subsequent conjugation as major metabolic pathways. nih.gov While these studies provide a starting point for understanding potential biotransformation, the microbial degradation pathways in soil and water are likely to differ significantly. Research on the microbial degradation of amino acids has shown that these compounds can be utilized by microorganisms, but the impact of the fluoro- and aminomethyl- substitutions on the aniline ring on its biodegradability by environmental microbes is unknown. nih.gov General studies on the biotransformation of per- and polyfluoroalkyl substances (PFAS) indicate that the carbon-fluorine bond is highly resistant to cleavage, suggesting that the fluorinated aromatic ring of this compound may also be persistent. nih.gov
Studies on Environmental Fate and Transport of the Compound (modeling, not exposure assessment)
No environmental fate and transport modeling studies have been published for this compound. Such models are used to predict the partitioning of a chemical between air, water, and soil, as well as its potential for long-range transport. Key input parameters for these models include water solubility, vapor pressure, and sorption coefficients (Koc). While these properties can be estimated using quantitative structure-activity relationship (QSAR) models, experimentally determined values are necessary for accurate predictions. Studies on the sorption and transport of other organic compounds, such as antibiotics, in soil have demonstrated the importance of factors like soil organic carbon content and pH. nih.govnih.gov Similar investigations would be required to understand the mobility of this compound in the environment. The transport behavior of other fluorinated compounds has also been shown to be complex, with factors such as air-water interfacial adsorption playing a significant role. ykcs.ac.cn
Data Tables
Due to the absence of specific research, no data tables can be generated for the environmental pathways and degradation mechanisms of this compound.
Future Research Directions and Unexplored Avenues for 2 Aminomethyl 6 Fluoroaniline Research
Development of Sustainable and Green Chemistry Synthetic Routes
Current synthetic methodologies for specialty anilines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways to 2-(aminomethyl)-6-fluoroaniline.
One promising avenue is the exploration of catalytic reductive amination of suitable precursors. For instance, the use of abundantly available and non-toxic catalysts like aluminum chloride (AlCl₃) with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent has shown high chemoselectivity in the synthesis of substituted amines. rsc.org Investigating the applicability of such systems for the direct conversion of a suitably protected 2-formyl-3-fluoroaniline derivative would be a significant step towards a greener synthesis.
Furthermore, leveraging renewable resources and alternative energy sources is crucial. Research into biocatalytic methods, employing enzymes to carry out specific transformations, could offer highly selective and environmentally friendly routes. kreddsci.com Additionally, exploring photochemical synthesis, which utilizes light to drive reactions, presents a greener alternative to traditional heat-driven processes. kreddsci.com The development of solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) complexes, for processes like methylation using methanol (B129727) as a green reagent, could also be adapted for the synthesis or derivatization of this compound. acs.org
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Potential Precursor/Reaction | Advantages |
| Catalytic Reductive Amination | 2-Formyl-3-fluoroaniline derivative + Amine source | High chemoselectivity, use of inexpensive reagents. rsc.org |
| Biocatalysis | Enzymatic transformation of a functionalized precursor | High selectivity, mild reaction conditions, renewable catalysts. kreddsci.com |
| Photochemical Synthesis | Light-driven amination or functionalization | Reduced energy consumption, alternative to thermal methods. kreddsci.com |
| Solid-Supported Catalysis | Use of recyclable catalysts for key steps | Catalyst reusability, simplified purification. acs.org |
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The inherent structure of this compound, with its multiple coordination sites (the aniline (B41778) nitrogen, the aminomethyl nitrogen, and potentially the fluorine atom), makes it an attractive scaffold for the design of novel ligands for catalysis.
Future research should focus on synthesizing coordination complexes of this compound with various transition metals and exploring their catalytic activity. The electronic properties of the aniline ring, modulated by the fluoro and aminomethyl groups, could lead to unique catalytic selectivities. For example, ruthenium(II) complexes with 2-(aminomethyl)pyridine ligands have demonstrated high activity as transfer hydrogenation catalysts. rsc.org Investigating analogous ruthenium complexes of this compound for the reduction of ketones and other functional groups is a logical and promising direction.
Moreover, the development of chiral derivatives of this compound could open doors to asymmetric catalysis. The synthesis of enantiopure ligands derived from this scaffold could lead to catalysts for a range of enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries.
Design and Synthesis of Advanced Functional Materials Utilizing its Unique Structure
The presence of a fluorine atom in this compound imparts specific properties that can be exploited in the design of advanced functional materials. wiley.comwiley-vch.deman.ac.ukwikipedia.orgscholar9.com Fluorine-containing compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.
A key area of future research will be the incorporation of this compound as a monomer or building block in the synthesis of novel polymers and materials. For example, its diamine nature allows for its use in the production of polyamides, polyimides, or other condensation polymers. The fluorine substituent could enhance the properties of these polymers, leading to materials with improved performance characteristics for applications in electronics, aerospace, or as high-performance coatings. Research into fluorinated polymers has shown their wide applicability, from water-proofing to non-stick coatings. man.ac.uk
Furthermore, the aniline moiety suggests potential for creating electroactive polymers. The electropolymerization of this compound or its derivatives could yield conductive polymers with tailored properties, influenced by the electronic effects of the substituents. These materials could find applications in sensors, electrochromic devices, and energy storage.
Deeper Mechanistic Insights into Complex Reaction Pathways through Advanced Analytical Techniques
To fully harness the potential of this compound in synthesis and materials science, a thorough understanding of its reactivity and the mechanisms of its reactions is essential. Future research should employ advanced analytical techniques to probe complex reaction pathways.
Kinetic studies, similar to those performed on other substituted anilines, can elucidate the step-by-step processes of reactions involving this compound. rsc.orgkoreascience.kr For instance, investigating the kinetics of its reactions with various electrophiles would provide valuable data on the influence of the fluoro and aminomethyl groups on the reactivity of the aniline ring. The use of UV/vis spectroscopy for monitoring reaction progress can reveal the presence of multi-step mechanisms and reaction intermediates. rsc.org
Computational chemistry and theoretical modeling will also play a crucial role. Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and the electronic properties of intermediates and products. This in-silico approach, when combined with experimental data, can provide a comprehensive picture of the reaction mechanisms at a molecular level.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The advancement of chemical research is intrinsically linked to the adoption of emerging technologies. kreddsci.comsignicent.comcapitalresin.comstartus-insights.com Future investigations into the chemistry of this compound should leverage these new tools to accelerate discovery and enhance efficiency.
Automation and high-throughput screening can be used to rapidly evaluate the catalytic activity of a library of metal complexes derived from this compound or to screen for optimal conditions for polymer synthesis. Flow chemistry offers a safer, more efficient, and scalable method for synthesizing this compound and its derivatives, allowing for precise control over reaction parameters. kreddsci.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(aminomethyl)-6-fluoroaniline, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic substitution : Fluorine can be introduced via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C .
- Reductive amination : The aminomethyl group can be added via catalytic hydrogenation of a nitrile intermediate (e.g., using Pd/C or Raney Ni) under H₂ pressure (3–5 atm) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) or recrystallization (ethanol/water) achieves >95% purity. Yields vary between 40–70% depending on substituent steric effects .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR : H and F NMR confirm regiochemistry (e.g., F chemical shifts at -110 to -120 ppm for ortho-fluoroaniline derivatives) .
- X-ray crystallography : Resolves bond angles and confirms aminomethyl group orientation (e.g., C-N bond length ~1.45 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 154.08) .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Stability Profile :
- Light sensitivity : Degrades via photooxidation; store in amber vials at -20°C under inert gas (N₂/Ar) .
- pH sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7); decomposes in strong bases (>pH 10) due to amine deprotonation .
- Thermal stability : Decomposes above 150°C, forming fluorinated byproducts (e.g., 6-fluoroaniline) .
Advanced Research Questions
Q. How do electronic effects of the fluorine and aminomethyl groups influence reaction mechanisms in cross-coupling or substitution reactions?
- Mechanistic Insights :
- Electron-withdrawing fluorine : Activates the aromatic ring for nucleophilic aromatic substitution (e.g., SNAr with thiols or amines at 60–80°C) .
- Aminomethyl group : Acts as a directing group in Pd-catalyzed C-H functionalization (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
- DFT calculations : Predict regioselectivity; fluorine reduces electron density at the para position by 0.12 eV, favoring ortho-substitution .
Q. What computational methods are used to predict the spectroscopic properties and reactivity of this compound?
- Computational Approaches :
- TDDFT : Accurately predicts UV-Vis spectra (e.g., λmax at 265 nm in ethanol) and charge-transfer transitions .
- Molecular docking : Evaluates interactions with biological targets (e.g., binding affinity to enzymes via hydrogen bonding with the -NH₂ group) .
- Solvent modeling : COSMO-RS simulations correlate with experimental solubility data (e.g., logP ~1.2 in water/octanol) .
Q. How is this compound applied in designing fluorescent probes or bioactive molecules?
- Applications :
- Fluorescent tags : The fluorine atom enhances photostability; conjugates with coumarin derivatives show quantum yields up to 0.45 .
- Pharmaceutical intermediates : Used to synthesize amino alcohols (e.g., 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol) via reductive amination .
- Limitations : Avoid in vivo applications due to potential toxicity; derivatives require FDA-compliant purity (>99.9%) for preclinical studies .
Methodological Challenges and Solutions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Troubleshooting :
- Reproducibility : Standardize solvents (e.g., anhydrous DMF vs. technical grade) and catalyst batches (e.g., Pd/C from same supplier) .
- Data validation : Cross-reference NMR with X-ray structures to confirm assignments; use internal standards (e.g., TMS for H NMR) .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
- Quality Control :
- HPLC-MS : Detect fluorinated byproducts (e.g., 2-fluoroaniline) at <0.1% levels using C18 columns (ACN/water gradient) .
- ICP-OES : Screen for heavy metal residues (e.g., Pd <5 ppm) from catalytic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
